6-(tert-ブトキシ)ピコリン酸

説明

6-(Tert-butoxy)picolinic acid is a chemical compound that is related to picolinic acid derivatives. While the specific compound is not directly discussed in the provided papers, the papers do mention related compounds and their properties, which can give us insight into the chemical behavior and characteristics that 6-(Tert-butoxy)picolinic acid might exhibit. For instance, picolinic acid derivatives are known to interact with metal ions and can act as sensitizers in photophysical processes .

Synthesis Analysis

The synthesis of related compounds, such as 6-phosphoryl picolinic acid derivatives, involves specific reactions that could be adapted for the synthesis of 6-(Tert-butoxy)picolinic acid. For example, the synthesis of 6-phosphoryl picolinic acid derivatives is achieved through a series of reactions that result in the introduction of phosphoryl groups into the picolinic acid framework . Similarly, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid involves condensation and cyclodehydration reactions, which could be relevant for synthesizing the tert-butoxy derivative of picolinic acid .

Molecular Structure Analysis

The molecular structure of related compounds can provide insights into the potential structure of 6-(Tert-butoxy)picolinic acid. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid reveals aromatic stacking interactions and hydrogen bonding, which are important factors in the stability of the compound in the solid state . These structural features could also be important in the molecular structure analysis of 6-(Tert-butoxy)picolinic acid.

Chemical Reactions Analysis

The chemical reactions of picolinic acid derivatives can vary depending on the substituents attached to the picolinic acid core. For example, the intramolecular charge transfer (ICT) and dual fluorescence observed in the planarized aminobenzonitrile derivative NTC6 indicate that the electronic properties of the substituents can significantly influence the chemical behavior of the molecule . This suggests that the tert-butoxy group in 6-(Tert-butoxy)picolinic acid could also affect its reactivity and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives are influenced by their molecular structure and substituents. The solvatochromic measurements and dipole moments of compounds like NTC6 provide information about their solubility and electronic properties . Similarly, the photophysical measurements and quantum yields of the 6-phosphoryl picolinic acid derivatives give insights into their luminescence and potential applications in sensing and imaging . These properties are crucial for understanding the behavior of 6-(Tert-butoxy)picolinic acid in various environments and applications.

科学的研究の応用

除草剤開発

6-(tert-ブトキシ)ピコリン酸誘導体は、合成オーキシン系除草剤としての可能性を探求されてきました。 構造的に関連するピコリン酸を含むこれらの化合物は、天然の植物ホルモンの作用を模倣することで、特定の植物の成長を阻害することが期待されています . たとえば、強力な除草活性を持つ化合物を発見することを目的とした誘導体が合成されており、その一部は既存の市販の除草剤よりも優れた発芽後除草活性を示しています .

抗ウイルス研究

6-(tert-ブトキシ)ピコリン酸の基となるピコリン酸は、広域スペクトルの抗ウイルス活性を示しています。 SARS-CoV-2やインフルエンザAなど、エンベロープを持つウイルスが宿主細胞への侵入を阻害し、感染を予防することがわかっています . このことは、6-(tert-ブトキシ)ピコリン酸を含むピコリン酸の誘導体が、抗ウイルス療法の開発に役立つ可能性を示唆しています。

分子ドッキング研究

計算化学の分野では、6-(tert-ブトキシ)ピコリン酸は分子ドッキング研究に使用して、生物学的標的との相互作用を理解することができます。 これは、望ましい生物活性を持つ新しい分子の設計に不可欠です . ドッキング研究は、これらの化合物がオーキシンシグナル伝達F-ボックスタンパク質などのタンパク質とどのように相互作用するかを特定するのに役立ちます。これは除草活性にとって重要です .

合成化学

この化合物は、農業や医療において潜在的な用途を持つさまざまな誘導体の作成のための合成化学における構成ブロックとして役立ちます。 特に、tert-ブトキシ基は、より選択的で強力な化合物を作り出すために利用できる立体障害を提供する可能性があります .

定量的構造活性相関(QSAR)モデリング

6-(tert-ブトキシ)ピコリン酸誘導体は、新しい化合物の除草活性を予測するためのQSARモデリングに使用できます。 これは、化学構造と生物活性を関連付けるモデルを構築することで、新しい除草剤の合成を導きます .

微量元素吸収

ピコリン酸は、腸からの亜鉛などの微量元素の吸収を促進することが知られています。 6-(tert-ブトキシ)ピコリン酸自体は、この特性を持たない可能性がありますが、その誘導体は、この能力を高めるように改変できる可能性があり、これは栄養科学や医学にとって重要な意味を持っています .

新規除草剤のリード構造

6-(tert-ブトキシ)ピコリン酸の構造は、新規除草剤の発見のためのテンプレートを提供します。 構造を改変することで、研究者はトウモロコシ、小麦、ソルガムなどの作物にとってより安全なプロファイルを提供し、同時に雑草を効果的に防除できる新しい化合物を作り出すことができます .

薬剤耐性研究

ピコリン酸の抗ウイルス特性を考えると、6-(tert-ブトキシ)ピコリン酸とその誘導体を研究することは、薬剤耐性のメカニズムの理解に貢献する可能性があります。 これは、急速に突然変異するウイルスを考えると特に重要であり、時間の経過とともに効果を維持できる化合物の開発が必要となります .

作用機序

Target of Action

Picolinic acid, a related compound, has been shown to interact withzinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

Picolinic acid, a structurally similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function

Biochemical Pathways

Picolinic acid has been shown to affect pathways related tozinc transport . It’s also been reported to have antiviral activity, suggesting it may impact pathways related to viral replication .

Result of Action

Picolinic acid has been shown to haveantiviral activity in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

生化学分析

Biochemical Properties

6-(Tert-butoxy)picolinic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to act as a chelating agent, binding to metal ions such as zinc, manganese, and copper. This binding can influence the activity of metalloenzymes and other metal-dependent proteins. For example, 6-(Tert-butoxy)picolinic acid can inhibit the activity of zinc finger proteins by disrupting their zinc-binding sites, leading to changes in their structure and function .

Cellular Effects

6-(Tert-butoxy)picolinic acid has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-(Tert-butoxy)picolinic acid can inhibit the entry of enveloped viruses into host cells by targeting viral-cellular membrane fusion . This antiviral activity can impact cell function by preventing viral replication and spread. Additionally, 6-(Tert-butoxy)picolinic acid can modulate immune responses by affecting the activity of zinc-dependent enzymes and proteins involved in immune signaling .

Molecular Mechanism

The molecular mechanism of 6-(Tert-butoxy)picolinic acid involves its interactions with biomolecules at the molecular level. It binds to metal ions, such as zinc, and disrupts the function of metal-dependent proteins. This binding can lead to enzyme inhibition or activation, depending on the specific protein and its role in cellular processes. For example, 6-(Tert-butoxy)picolinic acid can inhibit the activity of zinc finger proteins by altering their zinc-binding sites, which affects their ability to regulate gene expression . Additionally, 6-(Tert-butoxy)picolinic acid can interfere with viral entry by compromising viral membrane integrity and inhibiting virus-cellular membrane fusion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Tert-butoxy)picolinic acid can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 6-(Tert-butoxy)picolinic acid exhibits broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . The compound’s stability and effectiveness can vary depending on the experimental conditions and the duration of exposure. Long-term studies are needed to fully understand the temporal effects of 6-(Tert-butoxy)picolinic acid on cellular function.

Dosage Effects in Animal Models

The effects of 6-(Tert-butoxy)picolinic acid can vary with different dosages in animal models. Studies have demonstrated that the compound exhibits antiviral activity in preclinical animal models, such as the murine BALB/c model and the Syrian golden hamster model . The dosage of 6-(Tert-butoxy)picolinic acid can influence its effectiveness and potential toxicity. Higher doses may lead to adverse effects, while lower doses may be less effective in inhibiting viral replication. It is important to determine the optimal dosage for therapeutic applications to minimize toxicity and maximize efficacy.

Metabolic Pathways

6-(Tert-butoxy)picolinic acid is involved in metabolic pathways related to the metabolism of tryptophan and other aromatic compounds. It is a metabolite of tryptophan through the kynurenine pathway . The compound can be further metabolized by microorganisms, such as Alcaligenes faecalis, which utilize 6-(Tert-butoxy)picolinic acid as a carbon and nitrogen source for growth . The metabolic pathways of 6-(Tert-butoxy)picolinic acid involve its conversion into intermediates such as 6-hydroxypicolinic acid and 3,6-dihydroxypicolinic acid, which are further degraded by specific enzymes .

Transport and Distribution

The transport and distribution of 6-(Tert-butoxy)picolinic acid within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its chelating properties allow it to bind to metal ions and form complexes that can be transported within cells . The distribution of 6-(Tert-butoxy)picolinic acid can influence its localization and accumulation in specific tissues, affecting its activity and function.

Subcellular Localization

The subcellular localization of 6-(Tert-butoxy)picolinic acid is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular processes . The localization of 6-(Tert-butoxy)picolinic acid can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments.

特性

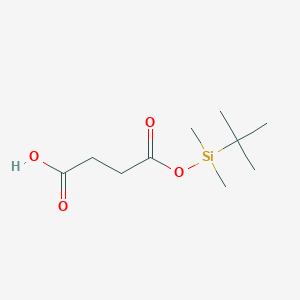

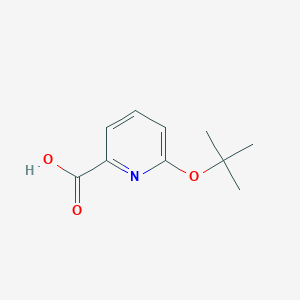

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-8-6-4-5-7(11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQBBBFIVUMNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628869 | |

| Record name | 6-tert-Butoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

717105-06-1 | |

| Record name | 6-tert-Butoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(tert-butoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

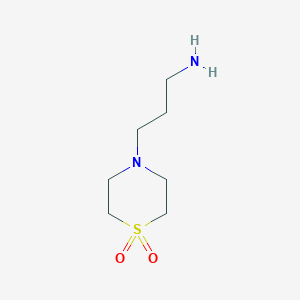

![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)